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Compound of Interest

Compound Name: C34H48Br2O3

Cat. No.: B15173871 Get Quote

An objective comparison of the structural activity relationship (SAR) of C34H48Br2O3 analogs

is not feasible as searches for this specific molecular formula did not yield relevant, publicly

available research. However, a well-researched class of brominated marine natural products

with similar molecular characteristics, the aplysiatoxin analogs, provides a robust case study for

SAR investigations. This guide will focus on these compounds to illustrate the principles of SAR

studies in drug development.

Aplysiatoxins, originally isolated from the sea hare Stylocheilus longicauda but produced by

cyanobacteria, are potent activators of Protein Kinase C (PKC), a key enzyme in cellular signal

transduction.[1][2] This activity is linked to a range of biological effects, including tumor

promotion and antiproliferative action against various cancer cell lines.[1][3] The molecular

formula of debromoaplysiatoxin is C32H48O10, and its derivatives often have similar atomic

compositions, making them a relevant proxy for the user's request.

Comparative Biological Activity of Aplysiatoxin
Analogs
The following table summarizes the in vitro biological activity of various aplysiatoxin analogs,

demonstrating the impact of structural modifications on their bioactivity.
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Compound
Name

Key Structural
Features

Brine Shrimp
Toxicity (IC50,
µM)

Kv1.5 Channel
Inhibition
(IC50, µM)

Antiproliferativ
e Activity
(IC50, µM)

Debromoaplysiat

oxin (DAT)

Lacks the

bromine atom

present in

aplysiatoxin.

0.34 ± 0.036[4] -
HeLa cells:

3.03[5]

Anhydrodebromo

aplysiatoxin

(Anhydro DAT)

Dehydroxylated

at the 3-position

compared to

DAT.

Higher than

DAT[4]
- -

3-

Methoxydebromo

aplysiatoxin (3-

OCH3 DAT)

Methylated at the

3-hydroxy group

of DAT.

Higher than

DAT[4]
- -

Oscillatoxin E

Features a

hexane-

tetrahydropyran

in a spirobicyclic

system.

- 0.79 ± 0.032[2] -

Oscillatoxin F

Features a

hexane-

tetrahydropyran

in a spirobicyclic

system.

-

Weaker than

Oscillatoxin E

(-32.217 kcal/mol

binding affinity)

[2]

-

Neo-

debromoaplysiat

oxin A

Possesses a

6/10/6 fused-ring

system.

No apparent

toxicity[4]
Potent blocker[2] -

Neo-

debromoaplysiat

oxin B

Possesses a

6/6/6 fused ring

system.

No apparent

toxicity[4]
- -

Neo-

debromoaplysiat

Features a

bicyclo[2.1.1]tetr

No apparent

toxicity[4]

1.79 ± 0.22[4] -
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oxin G ahydropyran.

Neo-

debromoaplysiat

oxin H

Contains a

unique 5/6 fused-

dioxygen spiral

ring system.

No apparent

toxicity[4]
1.46 ± 0.14[4] -

Neo-

debromoaplysiat

oxin J

Contains a

peroxide bridge.
- 1.64 ± 0.15[5]

SW480,

SGC7901, LoVo,

PC-9:

Remarkable

cytotoxicity[5]

10-Me-aplog-1
Simplified analog

of DAT.
- -

Strong anti-

proliferative

activity[3]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below

are the protocols for key assays used to evaluate the biological activity of aplysiatoxin analogs.

Brine Shrimp Toxicity Assay
This assay is a general screen for toxicity. The brine shrimp toxicity of the aplysiatoxin

derivatives was evaluated as previously described.[4] Briefly, brine shrimp eggs were hatched

in artificial seawater under a light source for 48 hours. The nauplii were then collected and

transferred to 96-well plates (10-15 nauplii per well). The test compounds, dissolved in DMSO,

were added to the wells at various concentrations. After 24 hours of incubation, the number of

dead nauplii was counted, and the IC50 values were calculated.[4]

Kv1.5 Channel Inhibitory Assay
The inhibitory activity of the compounds against the Kv1.5 potassium channel was assessed

using a whole-cell patch-clamp technique on HEK293 cells stably expressing the human Kv1.5

channel.[4] The cells were cultured and prepared for electrophysiological recording. The

external solution contained (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10

glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2,
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10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.3. The current was elicited by a

depolarizing pulse to +60 mV from a holding potential of -80 mV. The compounds were applied

to the cells, and the inhibition of the Kv1.5 current was measured.[4]

Signaling Pathway and Experimental Workflow
Aplysiatoxin and its analogs are potent activators of Protein Kinase C (PKC). The following

diagram illustrates the canonical PKC signaling pathway.

Extracellular Signal
(e.g., Hormone, Growth Factor)

G-Protein Coupled Receptor
(GPCR) or Receptor Tyrosine Kinase (RTK)

Phospholipase C
(PLC)

activates PIP2hydrolyzes

Diacylglycerol
(DAG)

Inositol Trisphosphate
(IP3)

Protein Kinase C
(PKC)

activates

Endoplasmic
Reticulum

binds to

Ca²⁺
releases activates Downstream

Substrates
phosphorylates

Aplysiatoxin Analogs

mimics DAG,
activates

Cellular Response
(e.g., Proliferation, Differentiation)

Click to download full resolution via product page

Caption: Protein Kinase C (PKC) Signaling Pathway Activation by Aplysiatoxin Analogs.

Summary of Structure-Activity Relationships
The data presented in this guide reveals several key structure-activity relationships for

aplysiatoxin analogs:

The 3-hydroxy group appears to be important for toxicity, as its modification in

anhydrodebromoaplysiatoxin and 3-methoxydebromoaplysiatoxin leads to a decrease in

brine shrimp toxicity compared to debromoaplysiatoxin.[4]
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The macrocyclic ring system is a crucial determinant of biological activity. Aplysiatoxins with

a 6/12/6 or 6/10/6 tricyclic system show strong PKC activation, while oscillatoxins with a

spirobicyclic system lack this effect but can potently inhibit the Kv1.5 potassium channel.[2]

The presence of a peroxide bridge can confer significant and selective cytotoxicity against

cancer cell lines, as seen in neo-debromoaplysiatoxin J.[5]

Simplified, synthetically accessible analogs can retain potent biological activity. For example,

10-Me-aplog-1, a simplified analog of debromoaplysiatoxin, exhibits strong antiproliferative

activity.[3] This highlights the potential for developing novel anticancer agents with reduced

synthetic complexity.

Neo-aplysiatoxins, with their modified ring systems, generally exhibit low general toxicity (as

indicated by the brine shrimp assay) but can have potent and specific activities, such as

Kv1.5 channel inhibition.[4] This suggests a favorable therapeutic window for these analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15173871#structural-activity-relationship-sar-studies-
of-c34h48br2o3-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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